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Compound of Interest

Compound Name: Ranatuerin-2ARb

Cat. No.: B1576046

Introduction

Ranatuerins are a family of antimicrobial peptides (AMPSs) originally isolated from the skin of
frogs, such as Rana aurora aurora. These peptides are part of the innate immune system and
typically exhibit broad-spectrum activity against both Gram-positive and Gram-negative
bacteria.[1] Ranatuerin-2 peptides, specifically, are characterized by their cationic and
amphipathic nature, which allows them to disrupt microbial cell membranes, making them
promising candidates for novel antibiotic development.[2][3] The variant Ranatuerin-2ARb
possesses potent antimicrobial properties with the advantage of low hemolytic activity, a critical
factor for therapeutic applications.[1]

The limited availability from natural sources necessitates a robust and scalable production
method. Recombinant expression in Escherichia coli offers a cost-effective and high-yield
alternative to chemical synthesis or extraction from native organisms.[2][4] However, the small
size and potential cytotoxicity of AMPs can pose challenges for recombinant expression, often
leading to low yields or degradation by host proteases.

To overcome these challenges, this protocol employs a thioredoxin (Trx) fusion tag strategy.[5]
[6][7] The Trx tag is a highly soluble and stable protein that can significantly enhance the
expression levels and solubility of its fusion partner.[6][7] This system includes a His-patch on
the thioredoxin for efficient purification via Immobilized Metal Affinity Chromatography (IMAC)
and an enterokinase cleavage site for the precise removal of the fusion tag, yielding the native
Ranatuerin-2ARb peptide.[8][9]
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This application note provides a detailed, step-by-step protocol for the cloning, expression, and
multi-step purification of Ranatuerin-2ARb, culminating in a highly pure and bioactive peptide
suitable for research and preclinical development.

Experimental Workflow

The overall process for producing recombinant Ranatuerin-2ARDb is outlined below. The
workflow begins with the design and synthesis of the gene, followed by cloning into a
thioredoxin fusion expression vector. The fusion protein is then expressed in E. coli, purified
using IMAC, cleaved to release the target peptide, and finally polished using Reversed-Phase
High-Performance Liquid Chromatography (RP-HPLC).
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Caption: Workflow for Recombinant Ranatuerin-2ARb Production.
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Materials and Reagents

Reagent/Material Vendor Catalog #
pThioHis Expression Vector Thermo Fisher Varies
E. coli DH5a Competent Cells NEB C2987H
E. coli BL21(DE3) Competent

NEB C2527H
Cells
Restriction Enzymes (Ndel,

NEB R0O111S, R0146S
Xhol)
T4 DNA Ligase NEB M0202S
Ampicillin, Sodium Salt Sigma-Aldrich A9518
IPTG, Dioxane-Free Sigma-Aldrich 16758
Ni-NTA Agarose Qiagen 30210
Recombinant Enterokinase NEB P8070S
C18 RP-HPLC Column Waters 186004825
Trifluoroacetic Acid (TFA) Sigma-Aldrich 302031
Acetonitrile (ACN), HPLC ] )

Sigma-Aldrich 34851

Grade

Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Cloning

e Gene Design and Synthesis:
o The amino acid sequence for Ranatuerin-2ARDb is synthesized as a DNA fragment. The

sequence should be codon-optimized for E. coli expression to enhance translation
efficiency.[4]

o Add an Ndel restriction site at the 5' end and an Xhol restriction site at the 3' end, ensuring
the gene is in-frame with the N-terminal Trx-His tag and enterokinase cleavage site in the
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pThioHis vector.

e Vector and Insert Preparation:

o Digest 2 pg of the pThioHis vector and 1 pg of the synthesized Ranatuerin-2ARb gene
fragment with Ndel and Xhol restriction enzymes in a 50 pL reaction volume for 2 hours at
37°C.

o Purify the digested vector and insert using a gel extraction Kit.

 Ligation:
o Set up a ligation reaction with a 3:1 molar ratio of insert to vector using T4 DNA Ligase.
o Incubate the reaction for 1 hour at room temperature (22°C) or overnight at 16°C.

e Transformation:

o Transform 5 pL of the ligation product into 50 pL of chemically competent E. coli DH5a
cells.

o Plate the transformed cells on LB agar plates containing 100 pg/mL ampicillin and
incubate overnight at 37°C.

e Colony Screening:
o Select several colonies and culture them in LB broth with ampicillin.

o Isolate plasmid DNA and confirm the correct insertion via restriction digest and Sanger
sequencing.

Protocol 2: Expression of Trx-Ranatuerin-2ARb Fusion
Protein

e Transformation for Expression:

o Transform the sequence-verified plasmid into E. coli BL21(DE3) competent cells and plate
on LB/ampicillin plates.[9]
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 Starter Culture:
o Inoculate a single colony into 10 mL of LB broth containing 100 pug/mL ampicillin.
o Incubate overnight at 37°C with shaking at 220 rpm.

o Large-Scale Culture and Induction:

[e]

Inoculate 1 L of LB/ampicillin broth with the 10 mL overnight starter culture.

o

Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

[¢]

Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[9]

[¢]

Reduce the temperature to 30°C and continue to incubate for 4-6 hours.
e Cell Harvest:
o Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

o Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Ranatuerin-2ARb

A. Cell Lysis and IMAC Purification
e Lysis Buffer: 50 mM NaH2POa4, 300 mM NacCl, 10 mM Imidazole, pH 8.0.
e Wash Buffer: 50 mM NaH2POa4, 300 mM NaCl, 20 mM Imidazole, pH 8.0.
e Elution Buffer: 50 mM NaH2POa4, 300 mM NacCl, 250 mM Imidazole, pH 8.0.[10]
e Lysis:
o Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.

o Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds ON, 30 seconds OFF).
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o Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the
supernatant.

e IMAC:

o Equilibrate a 5 mL Ni-NTA agarose column with 10 column volumes (CV) of Lysis Buffer.

[e]

Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

o

Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
[10]

o

Elute the Trx-Ranatuerin-2ARDb fusion protein with 5 CV of Elution Buffer. Collect 1 mL
fractions.

o

Analyze fractions by SDS-PAGE to identify those containing the purified fusion protein.
B. Enterokinase Cleavage
o Buffer Exchange:

o Pool the fractions containing the fusion protein and perform a buffer exchange into
Enterokinase Cleavage Buffer (20 mM Tris-HCI, 50 mM NaCl, 2 mM CacClz, pH 7.4) using
a desalting column or dialysis.[8]

o Cleavage Reaction:
o Adjust the protein concentration to 1 mg/mL.
o Add recombinant enterokinase at a 1:100 ratio (enzyme:protein, w/w).

o Incubate the reaction for 16 hours at room temperature (22°C).[8][11] Monitor cleavage
efficiency by SDS-PAGE.

C. RP-HPLC Polishing
o Mobile Phase A: 0.1% TFA in water.[12][13]

o Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[13]
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e Purification:

o

After cleavage, acidify the sample by adding TFA to a final concentration of 0.1%.
o Centrifuge at 15,000 x g for 10 minutes to remove any precipitate.

o Inject the supernatant onto a semi-preparative C18 RP-HPLC column equilibrated with
95% Mobile Phase A and 5% Mobile Phase B.

o Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 40 minutes at
a flow rate of 5 mL/min.[12][13]

o Monitor the elution profile at 220 nm and collect fractions corresponding to the
Ranatuerin-2ARb peptide peak.

o Final Steps:

o Confirm the purity and identity of the fractions by analytical RP-HPLC and mass
spectrometry.

o Pool the pure fractions and lyophilize to obtain the final peptide powder.

Data Presentation

The following tables summarize the expected quantitative results from a typical 1-liter culture
preparation.

Table 1: Purification Summary
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Purification Total Protein Target Protein . .
Purity (%) Yield (%)
Step (mg) (mg)
Clarified Lysate 450 35 ~8% 100%
IMAC Elution 38 32 >00% 91%
, _ ~85%
After Cleavage 32 2.5 (Peptide) >90% (Mixture) ]
(Theoretical)
RP-HPLC Pool 2.1 2.1 >98% 6% (Final)
Table 2: Quality Control Analysis
Analysis Method Specification Result
SDS-PAGE Single band at ~3.5 kDa Conforms
Mass Spectrometry Expected MW + 1 Da Conforms
Analytical RP-HPLC Purity > 98% Conforms
Antimicrobial Assay (MIC vs.
8-16 uM 12.5 pM
S. aureus)
Troubleshooting
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Issue Possible Cause Suggested Solution

Use codon-optimized gene;
Lower induction temperature
(18-25°C) and IPTG

concentration (0.1 mM).

Low Protein Expression Codon bias; Protein toxicity.

_ _ Lower induction temperature;
) ) High expression rate; )
Inclusion Body Formation Fuse with a more soluble

Hydrophobic peptide.
yerop Pep partner like MBP or GST.

Linearize protein with 1-2 M
o Inaccessible cleavage site; urea during cleavage[14];
Inefficient Cleavage ] ] o )
Inactive enzyme. Confirm enzyme activity with a

control substrate.

Ensure sample is fully acidified
) ) Irreversible binding; (pH < 3) before injection;
Peptide Loss during RP-HPLC S o
Precipitation on column. Reduce initial ACN

concentration in the gradient.

Conclusion

This application note details a comprehensive and reproducible workflow for the high-yield
recombinant expression and purification of the antimicrobial peptide Ranatuerin-2ARb. By
utilizing a thioredoxin fusion partner, the challenges typically associated with AMP production
are effectively mitigated, enabling the recovery of highly pure, bioactive peptide. The
combination of IMAC for capture and RP-HPLC for polishing ensures a final product purity
exceeding 98%, suitable for advanced functional and structural studies. This protocol provides
a robust foundation for researchers and drug developers seeking to produce Ranatuerin
peptides and other challenging AMPs in scalable quantities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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